molecular formula C8H11NO2 B1217522 2-(2-Amino-1-hydroxyethyl)phenol CAS No. 2234-25-5

2-(2-Amino-1-hydroxyethyl)phenol

Cat. No.: B1217522
CAS No.: 2234-25-5
M. Wt: 153.18 g/mol
InChI Key: NAMWREVXAKBGFY-UHFFFAOYSA-N
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Description

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Amino-1-hydroxyethyl)phenol can change over time due to factors such as stability and degradation. Studies have shown that the compound can undergo oxidation and other chemical transformations, which can impact its long-term effects on cellular function. For instance, the stability of this compound in various experimental conditions can influence its efficacy and reliability in biochemical assays . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, which are mediated by specific enzymes. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function . Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the presence of specific functional groups on the compound can influence its localization to the mitochondria, nucleus, or other organelles . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1-hydroxyethyl)phenol can involve various strategies, including the reaction of amino alcohols with phenolic compounds. One common method involves the use of amino alcohols and phenolic compounds under specific reaction conditions to form the desired product. For example, the synthesis of supramolecular structures of Co(III) and Cu(II) complexes with a novel alcohol and phenol-containing polyamine ligand highlights the versatility of phenolic derivatives in coordination chemistry.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1-hydroxyethyl)phenol participates in various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal salts (e.g., Co(III), Cu(II)), oxidizing agents, and catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

Major products formed from reactions involving this compound include metal complexes, such as Co(III) and Cu(II) complexes, which demonstrate diverse supramolecular architectures

Properties

IUPAC Name

2-(2-amino-1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMWREVXAKBGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944992
Record name 2-(2-Amino-1-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2234-25-5, 70080-69-2
Record name 2-Octopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, alpha-(aminomethyl)-2-hydroxy-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070080692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Amino-1-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OCTOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LEN2HQT96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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